N-(2,6-DIMETHYLPHENYL)-1-{2-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]ACETAMIDO}CYCLOHEXANE-1-CARBOXAMIDE
Overview
Description
N-(2,6-DIMETHYLPHENYL)-1-{2-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]ACETAMIDO}CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features an indole moiety, a cyclohexane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-1-{2-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]ACETAMIDO}CYCLOHEXANE-1-CARBOXAMIDE can be achieved through a multi-step process involving the coupling of different functional groups. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds between carboxylic acids and amines . The reaction typically proceeds under mild conditions, with the reactants being dissolved in an appropriate solvent such as dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process can be optimized by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-1-{2-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]ACETAMIDO}CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and composites.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-1-{2-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]ACETAMIDO}CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to enzyme active sites, inhibiting their activity by forming hydrogen bonds and other non-covalent interactions . This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
Ethyl 1H-indole-3-carboxylates: Known for their antiviral properties.
2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile: Exhibits antimalarial activity.
Uniqueness
N-(2,6-DIMETHYLPHENYL)-1-{2-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]ACETAMIDO}CYCLOHEXANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds with enzyme active sites makes it a potent inhibitor, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[(2-acetamidoacetyl)-[2-(1H-indol-3-yl)ethyl]amino]-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-20-10-9-11-21(2)27(20)32-28(36)29(15-7-4-8-16-29)33(26(35)19-30-22(3)34)17-14-23-18-31-25-13-6-5-12-24(23)25/h5-6,9-13,18,31H,4,7-8,14-17,19H2,1-3H3,(H,30,34)(H,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFCSMOGDYDQCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CCC3=CNC4=CC=CC=C43)C(=O)CNC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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